N1,N3-Bis(Cbz)cyclohexane-1,3-diamine
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Overview
Description
Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexane ring with two carbamate groups attached at the 1 and 3 positions, each bonded to a benzyl group. The stereochemistry of the compound is defined by the (1R,3S) configuration, which influences its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate typically involves the reaction of (1R,3S)-cyclohexane-1,3-diol with benzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a tertiary amine to facilitate the formation of the carbamate linkage. The reaction proceeds via nucleophilic attack of the hydroxyl groups on the isocyanate, resulting in the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce cyclohexane-1,3-diamine derivatives.
Scientific Research Applications
Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarboxylate: Similar in structure but with ester groups instead of carbamates.
Dibenzyl (1R,3S)-cyclohexane-1,3-diyldiamine: Contains amine groups instead of carbamates.
Uniqueness
Dibenzyl (1R,3S)-cyclohexane-1,3-diyldicarbamate is unique due to its specific stereochemistry and the presence of carbamate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl N-[3-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O4/c25-21(27-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)24-22(26)28-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |
InChI Key |
UEBNNFJJFCKAFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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